molecular formula C5H9ClN2O B3237562 (4-Methyloxazol-2-yl)methanamine hydrochloride CAS No. 1391733-72-4

(4-Methyloxazol-2-yl)methanamine hydrochloride

Cat. No.: B3237562
CAS No.: 1391733-72-4
M. Wt: 148.59 g/mol
InChI Key: DCUAHXMJLVVCNH-UHFFFAOYSA-N
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Description

(4-Methyloxazol-2-yl)methanamine hydrochloride is a heterocyclic organic compound comprising an oxazole ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position, forming a hydrochloride salt. Oxazole derivatives are notable for their electronic properties and versatility in pharmaceutical and materials science applications.

Properties

IUPAC Name

(4-methyl-1,3-oxazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUAHXMJLVVCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyloxazol-2-yl)methanamine hydrochloride typically involves the reaction of 4-methyloxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified using techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound (4-Methyloxazol-2-yl)methanamine hydrochloride has the following characteristics:

  • Molecular Formula : C5_5H7_7ClN\O
  • Molecular Weight : 137.57 g/mol
  • CAS Number : 7208-05-1

These properties contribute to its utility in various applications, as detailed below.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. It serves as a precursor in the development of drugs targeting various diseases, particularly those related to lysosomal storage disorders. The compound acts as an activator of Transcription Factor EB (TFEB), which plays a crucial role in cellular homeostasis and lysosomal biogenesis .

Therapeutic Potential:

  • Lysosomal Storage Diseases : The activation of TFEB by this compound has shown promise in treating conditions that arise from lysosomal dysfunctions .
  • Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects compared to existing treatments.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways. The compound's ability to modulate biological systems makes it a valuable tool in understanding complex biochemical processes.

Key Areas of Study:

  • Protein Synthesis : Investigations into how this compound influences protein synthesis pathways can provide insights into cellular functions and disease mechanisms.
  • Signal Transduction : The compound's interaction with various receptors may elucidate its role in signal transduction pathways, offering potential targets for therapeutic intervention .

Case Study 1: Activation of TFEB

Recent studies have demonstrated that this compound effectively activates TFEB in vitro. This activation leads to increased expression of genes involved in lysosomal function, suggesting its potential as a therapeutic agent for lysosomal storage diseases .

Case Study 2: Impact on Cellular Metabolism

Research has shown that treatment with this compound results in significant changes in cellular metabolism. These changes include enhanced autophagic flux and improved clearance of damaged organelles, highlighting the compound's role in promoting cellular health .

Mechanism of Action

The mechanism of action of (4-Methyloxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Physicochemical Data of Comparable Compounds

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-Cl-phenyl, thiazole C₁₀H₉ClN₂S·HCl 261.17 268
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl Thiadiazole 4-methoxyphenyl, thiadiazole C₁₀H₁₂ClN₃OS 241.74 Not reported
(4-Methylthiazol-2-yl)methanamine dihydrochloride Thiazole 4-methyl, thiazole C₅H₁₀Cl₂N₂S 201.12 Not reported
5-γ-p-Methyl-2-γ-tolyloxazole hydrochloride Oxazole 4-methyl, tolyl Not specified Not reported 179 (decomp.)

Heterocyclic Core Variations

  • Oxazole vs. Thiazole/Thiadiazole : Replacing the oxygen atom in oxazole with sulfur (thiazole) or adding a sulfur and nitrogen (thiadiazole) increases molecular polarity and polarizability. Thiazole derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl ) exhibit higher melting points (268°C) compared to oxazole analogs (179°C decomposition ), likely due to stronger van der Waals interactions and sulfur’s larger atomic radius.
  • Electronic Effects : The electron-withdrawing nature of sulfur in thiazoles may enhance stability in acidic or reactive environments compared to oxazoles.

Substituent Effects

  • Methoxy Groups : The 4-methoxyphenyl substituent in the thiadiazole derivative introduces electron-donating effects, which could modulate reactivity in nucleophilic environments.
  • Methyl Groups : Methyl substituents on heterocycles (e.g., 4-methylthiazole or 4-methyloxazole ) generally enhance lipophilicity, influencing solubility and bioavailability.

Biological Activity

Overview

(4-Methyloxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5_5H9_9ClN2_2O, recognized for its potential biological activities and applications in pharmaceutical research. This compound has been studied for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-methyloxazole with formaldehyde and ammonium chloride under controlled aqueous conditions. The product is then isolated through crystallization methods, ensuring high purity suitable for biological assays.

The biological activity of this compound is largely attributed to its ability to act as a ligand. It interacts with specific molecular targets, including receptors and enzymes, thereby modulating their activity. The precise mechanisms depend on the context of its application, which can include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be relevant in the development of therapeutic agents.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways crucial for cellular function.

Biological Activity and Applications

Research has indicated that this compound exhibits a range of biological activities:

  • Antiviral Activity : In studies involving HIV-1 protease inhibitors, derivatives incorporating 4-methyl oxazole have shown varying degrees of potency against the virus. For instance, a compound containing this moiety demonstrated significant improvements in protease inhibitory activity compared to its predecessors .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its efficacy was tested against pathogens such as Klebsiella pneumoniae and Escherichia coli, showing promising results comparable to standard antibiotics .
  • Potential Therapeutic Applications : The compound's role as a precursor in drug synthesis highlights its importance in developing new therapeutic agents targeting diseases like Alzheimer's and other neurodegenerative conditions .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on HIV Protease Inhibition : A series of compounds including 4-methyl oxazole were evaluated for their ability to inhibit HIV protease. Results indicated that modifications to the oxazole ring significantly affected potency, with some derivatives showing over 100-fold improvement in inhibitory activity compared to earlier compounds .
  • Antimicrobial Efficacy Assessment : A study compared the antimicrobial effects of this compound against various bacterial strains. The results demonstrated effective inhibition zones, suggesting its potential as an antimicrobial agent .

Data Tables

Biological Activity Effectiveness Reference
HIV Protease Inhibition>100-fold improvement
Antimicrobial ActivityEffective against multiple strains
Enzyme ModulationSignificant inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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